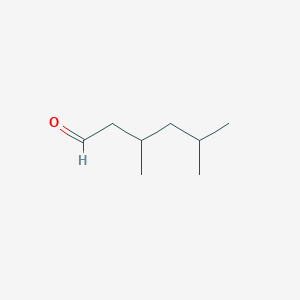

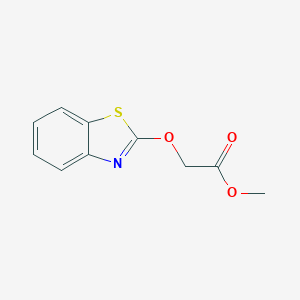

Methyl 2-(3-oxopropyl)benzoate

説明

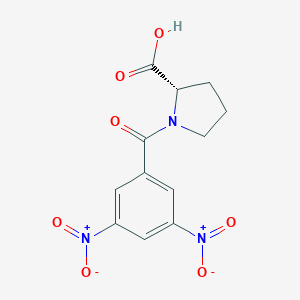

“Methyl 2-(3-oxopropyl)benzoate” is a chemical compound with the linear formula C11H12O3 . It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . The molecule consists of 12 Hydrogen atoms, 11 Carbon atoms, and 3 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-oxopropyl)benzoate” consists of 12 Hydrogen atoms, 11 Carbon atoms, and 3 Oxygen atoms . The exact 3D structure may be viewed using specialized software or online databases .Physical And Chemical Properties Analysis

“Methyl 2-(3-oxopropyl)benzoate” is a powder . It has a flash point of 77 °C / 170.6 °F . The upper and lower explosion limits are 20 vol % and 8.6 vol % respectively .科学的研究の応用

Organic Synthesis and Pharmaceutical Applications : Methyl-2-formyl benzoate is a versatile precursor for organic synthesis. It has potential pharmaceutical applications due to its antifungal, antihypertensive, anticancer, and antiulcer properties (Farooq & Ngaini, 2019).

Extraction Solvent for Copper(II) : Methyl benzoate is effective in extracting copper(II) from water samples, making it a suitable non-halogenated extraction solvent for various elements (Kagaya & Yoshimori, 2012).

Infrared Spectroscopy : It serves as a model compound for developing new infrared (IR) pulse schemes, which can be applied to biomolecules (Maiti, 2014).

Friedel-Crafts Acylation : Trifluoromethanesulfonic acid catalyzes Friedel-Crafts acylation of aromatic compounds with methyl benzoate, yielding benzophenone derivatives (Hwang, Prakash, & Olah, 2000).

Avian Learning : Methyl anthranilate odor influences avian learning. Denatonium benzoate is an odourless alternative for use as a punishing stimulus in passive avoidance learning (Marples & Roper, 1997).

Toxicity to Mosquitoes : Methyl benzoate and its analogs are more toxic to adult Aedes aegypti females than the parent compound itself, potentially affecting pest control efforts (Larson, Nega, Zhang, & Feldlaufer, 2021).

Corrosion Inhibition : Compounds synthesized from it effectively inhibit mild steel corrosion in acidic environments by adsorbing on its surface (Arrousse et al., 2021).

Green Chemistry : A green, catalyst-free method for preparing certain compounds in water offers high yields, simple procedure, and minimal use of volatile organic compounds (Ramazani et al., 2016).

Surface Chemistry : Surface benzoate plays a key role in reducing benzoic acid and benzoate esters to benzaldehyde on a Y2O3 catalyst (King & Strojny, 1982).

Plant Biology : Methyl benzoate production in snapdragon flowers is regulated by the amount of benzoic acid and BAMT protein, regulated at the transcriptional level (Dudareva et al., 2000).

Safety And Hazards

特性

IUPAC Name |

methyl 2-(3-oxopropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7-8H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGQYJKAKSNBNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473743 | |

| Record name | Methyl 2-(3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-oxopropyl)benzoate | |

CAS RN |

106515-77-9 | |

| Record name | Methyl 2-(3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。